2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide is a complex organic compound that features a benzothiazole ring, a sulfonyl group, and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the hydrazinecarboxamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile: This compound shares the benzothiazole ring but differs in its functional groups and overall structure.
2-(1,3-Benzothiazol-2-ylthio)-1-(4-methylphenyl)ethanone: Similar in having the benzothiazole ring and a methylphenyl group, but with different functional groups.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl and hydrazinecarboxamide groups distinguishes it from other benzothiazole derivatives, potentially offering unique applications in medicinal chemistry and materials science.
Properties
CAS No. |
186758-30-5 |
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Molecular Formula |
C15H14N4O3S2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylamino)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H14N4O3S2/c1-10-6-8-11(9-7-10)24(21,22)19-14(20)17-18-15-16-12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,16,18)(H2,17,19,20) |
InChI Key |
SQXBWWAOSAXZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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